molecular formula C8H6BrFO B1374601 5-Bromo-2-fluoro-3-methylbenzaldehyde CAS No. 903875-64-9

5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No. B1374601
CAS RN: 903875-64-9
M. Wt: 217.03 g/mol
InChI Key: JKHVNWUVFDFSAZ-UHFFFAOYSA-N
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Description

“5-Bromo-2-fluoro-3-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It has a molecular weight of 217.04 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One key synthetic step is a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-2-fluorotoluene with anhydrous dimethylformamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.71 g/mL at 25 °C and a boiling point of 230 °C . It is stored at a temperature of 2-8°C . The refractive index n20/D is 1.57 (lit.) .

Scientific Research Applications

Synthesis Process Improvement

5-Bromo-2-fluoro-3-methylbenzaldehyde has been utilized in the synthesis of key intermediates for drug discoveries. An example includes the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the process chemistry laboratories successfully improved the original synthetic route by introducing the telescoping process. This improvement led to a reduction in isolation processes and an increase in total yield by 18%, while maintaining purity (Nishimura & Saitoh, 2016).

Spectroscopic Analysis and Molecular Properties

The compound has been a subject of study in spectroscopic analysis, as seen in the research of its analogs like 5-fluoro-2-methylbenzaldehyde. Density Functional Theory calculations, spectroscopic (FT-IR, FT-RAMAN) analysis, and molecular electrostatic potential analysis have been conducted to understand its vibrational frequencies and molecular structure (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Application in Multicomponent Transformations

It is also involved in multicomponent transformations, as seen in the study involving 3-methylbenzaldehyde and other compounds. The structure of the new compounds synthesized in these processes is established through various spectroscopic methods and has potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Synthesis of Derivatives

Furthermore, derivatives of this compound have been synthesized for various applications. This includes the highly stereoselective synthesis of 2-aminobenzylidene derivatives from 2-halobenzaldehydes, which shows the versatility of this compound in chemical synthesis (Xu et al., 2014).

Electrochemical Analysis

In the field of electrochemistry, derivatives of this compound have been analyzed for their electroactive properties. Studies have investigated the electrochemical behavior of derivatives like 2-hydroxy-5-bromobenzaldehyde polyacrylamide at the mercury electrode in aqueous media (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Applications in Fluorescent pH Sensors

Some derivatives of this compound have been used in the development of fluorescent pH sensors. These sensors have shown a significant increase in fluorescence intensity within specific pH ranges, making them valuable for studying biological organelles (Saha et al., 2011).

Environmental Transformations

Lastly, this compound's derivatives have been studied for their environmental transformations by anaerobic bacteria. These studies focus on the oxidation and reduction of the aldehyde group in various halogenated aromatic aldehydes, revealing potential environmental transformation pathways (Neilson, Allard, Hynning, & Remberger, 1988).

Safety and Hazards

The safety information for “5-Bromo-2-fluoro-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHVNWUVFDFSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682023
Record name 5-Bromo-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903875-64-9
Record name 5-Bromo-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluorotoluene 169 (1.0 g, 5.29 mmol.) in anhydrous THF (4 mL) cooled in dry ice/acetone bath was added a 2 M solution of lithium diisopropylamide (2.6 mL, 5.2 mmol.). The reaction mixture was stirred for 1 hour in the dry ice/acetone bath. Anhydrous dimethylformamide (0.46 g, 6.35 mmol.) was added in a dropwise manner. The reaction mixture was allowed to warm to room temperature in 3 hours. Ethyl acetate (100 mL) was added. The organic layer was washed with 1 N hydrochloric acid, water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure to afford 5-bromo-2-fluoro-3-methylbenzaldehyde 170 (1.08 g, 4.98 mmol.). The crude product was used in the next step without further purification.
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1 g
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reactant
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4 mL
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dry ice acetone
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100 mL
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dry ice acetone
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of di-isopropyl amine (4.01 g, 39.88 mmol) in THF (20 mL) was added n-butyl lithium (1.6 M in hexane) (19.9 mL, 31.91 mmol) at −78° C. slowly dropwise over the period of 10 min, the reaction mixture was stirred at −78° C. for 30 min. A solution of 4-bromo-1-fluoro-2-methylbenzene (5.0 g, 26.6 mmol) in THF (30.0 mL) was added at −78° C., and the reaction mixture was stirred for 1 h at the same temperature. DMF (5.0 mL) was added and stirred at −78° C. for another 30 min. The reaction was monitored by TLC; then the reaction mixture was quenched with 1N HCl solution (aq) at 0° C. The aqueous layer was extracted with diethyl ether, washed with water and saturated brine solution. The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude compound purified by flash column chromatography (SiO2, 100-200 mesh; eluting with 5% ethyl acetate/pet ether) to afford the title compound as a white solid (3.6 g, 64%); mp 48-50° C.: 1H NMR (400 MHz, CDCl3) δ 8.33 (s, 1H), 8.22 (s, 1H), 7.67 (s, 1H), 7.60 (s, 1H), 6.75 (dd, J=17.6, 10.8 Hz, 1H), 5.92 (dd, J=17.6, 10.8 Hz, 1H), 5.52 (d, J=17.6 Hz, 1H), 2.21 (s, 3H); ESIMS m/z 211.35 ([M−H]−).
Quantity
4.01 g
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reactant
Reaction Step One
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19.9 mL
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reactant
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20 mL
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5 g
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30 mL
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5 mL
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Yield
64%

Synthesis routes and methods III

Procedure details

To a stirred suspension of pyridinium chlorochromate (3.77 g, 17.1 mmol) and silica gel in 25 ml dichloromethane was added a solution of (5-bromo-2-fluoro-3-methylphenyl)methanol in 25 mL dichloromethane. The reaction was stirred for 30 minutes at room temperature. Added additional silica gel and concentrated to adsorb reaction products onto the silica gel. Flash chromatographed (80 g silica, 5-10% ethyl acetate/hexanes gradient) to yield 2.1 g of 5-bromo-2-fluoro-3-methylbenzaldehyde as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.31 (d, J=2.15 Hz, 3 H) 7.42-7.63 (m, 1 H) 7.77 (dd, J=5.46, 2.34 Hz, 1 H) 10.27 (s, 1 H).
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3.77 g
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reactant
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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